molecular formula C12H13NO B1585326 4-Phenyltetrahydro-2H-pyran-4-carbonitrile CAS No. 1202-81-9

4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1585326
CAS No.: 1202-81-9
M. Wt: 187.24 g/mol
InChI Key: JQZWMLYXWOBPCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetonitrile with 1,3-dioxane in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product . The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyltetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitrile group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Uniqueness: 4-Phenyltetrahydro-2H-pyran-4-carbonitrile is unique due to its tetrahydropyran ring structure, which provides a balance of stability and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications .

Properties

IUPAC Name

4-phenyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWMLYXWOBPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152732
Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-81-9
Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
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Record name 1202-81-9
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Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
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Record name 4-Phenyltetrahydropyran-4-carbonitrile
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Record name 4-Cyano-4-phenyltetrahydropyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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